molecular formula C21H21FO2 B8623835 [2-tert-Butyl-4-(4-fluorophenyl)-5-phenylfuran-3-yl]methanol CAS No. 113070-83-0

[2-tert-Butyl-4-(4-fluorophenyl)-5-phenylfuran-3-yl]methanol

Cat. No. B8623835
Key on ui cas rn: 113070-83-0
M. Wt: 324.4 g/mol
InChI Key: PTQMNQRSKCHGIW-UHFFFAOYSA-N
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Patent
US04829081

Procedure details

Under a dry nitrogen atmosphere, to a slurry of 1.15 g (30.4 mmol) of lithium aluminum hydride in 50 ml of dry ether at about 0° was added 5.56 g (15.2 mmol) of 4-(4-fluorophenyl)-2-tert.-butyl-5-phenyl-3-furyl-carboxylic acid, ethyl ester in 25 ml of dry ether. The mixture was heated at reflux for one-half hour.
Quantity
1.15 g
Type
reactant
Reaction Step One
Name
4-(4-fluorophenyl)-2-tert.-butyl-5-phenyl-3-furyl-carboxylic acid, ethyl ester
Quantity
5.56 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]2[C:15]([C:29](OCC)=[O:30])=[C:16]([C:25]([CH3:28])([CH3:27])[CH3:26])[O:17][C:18]=2[C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[CH:10][CH:9]=1>CCOCC>[C:25]([C:16]1[O:17][C:18]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[C:14]([C:11]2[CH:12]=[CH:13][C:8]([F:7])=[CH:9][CH:10]=2)[C:15]=1[CH2:29][OH:30])([CH3:28])([CH3:26])[CH3:27] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
1.15 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
4-(4-fluorophenyl)-2-tert.-butyl-5-phenyl-3-furyl-carboxylic acid, ethyl ester
Quantity
5.56 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C=1C(=C(OC1C1=CC=CC=C1)C(C)(C)C)C(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
25 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for one-half hour

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C=1OC(=C(C1CO)C1=CC=C(C=C1)F)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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